![molecular formula C22H21N3O2 B2525789 3-benzyl-2-isopropyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 898917-43-6](/img/structure/B2525789.png)
3-benzyl-2-isopropyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
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Description
Pyrimido[4,5-b]quinolones are important compounds in medicinal chemistry due to their wide range of biological properties . They have been reported to exhibit antifungal, antimalarial, anticancer, antiviral, antihistaminic, antioxidant, antimicrobial, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of pyrimido[4,5-b]quinolines has been achieved through multicomponent reactions involving an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil . Trityl chloride (TrCl) has been used as a neutral catalyst for this reaction .Molecular Structure Analysis
The molecular structure of pyrimido[4,5-b]quinolines is notable for its rigidity, which might contribute to a potential DNA-binding affinity and antitumor activity .Chemical Reactions Analysis
The preparation of pyrimido[4,5-b]quinolines involves a multicomponent cyclization reaction . This type of reaction is notable for its high atomic economy, high yields, short reaction times, and compliance with green chemistry protocols .Mechanism of Action
Future Directions
The synthesis and study of pyrimido[4,5-b]quinolines and related compounds continue to be an active area of research due to their potential therapeutic applications . Future work may focus on optimizing the synthesis process, exploring their mechanism of action, and evaluating their safety and efficacy in preclinical and clinical studies.
properties
IUPAC Name |
3-benzyl-10-methyl-2-propan-2-ylpyrimido[4,5-b]quinoline-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-14(2)20-23-21-18(19(26)16-11-7-8-12-17(16)24(21)3)22(27)25(20)13-15-9-5-4-6-10-15/h4-12,14H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXLASPTUDOWPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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